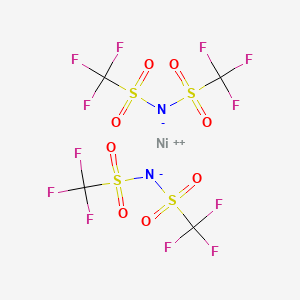

Nickel bis(trifluoromethylsulfonyl)imide

Descripción general

Descripción

Nickel (II) Bis (trifluoromethanesulfonyl)imide is used as a surface treatment, synthesis, and catalysis . It is also used as an ionic liquid in synthesis .

Synthesis Analysis

While specific synthesis methods for Nickel bis(trifluoromethylsulfonyl)imide were not found in the search results, it’s worth noting that bis(trifluoromethylsulfonyl)imide ions have been synthesized in various ways. For instance, two novel organic super acids: bis[N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl]imide and N, N′-bis(trifluoromethyl-sulfonyl)diimino trifluoromethanesulfonic acid were prepared .Physical And Chemical Properties Analysis

Nickel bis(trifluoromethylsulfonyl)imide is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Nanoparticle Synthesis and Array Formation

- Nickel nanoparticles (NPs) are synthesized using long-chain alkyl imidazolium-based ionic liquids with bis(trifluoromethylsulfonyl)imide (NTf2(-)) as the anion. These NPs demonstrate potential applications in carbon nanotube growth due to their small size and narrow size distributions. Notably, they also form regularly interspaced NP arrays in long-chain ionic liquids, which can be significant for various technological applications (Yang et al., 2014).

Ionic Liquid Electrolyte in Lithium-Ion Batteries

- An ionic liquid electrolyte containing bis(fluorosulfonyl)imide (FSI) anion is applied to a silicon–nickel–carbon composite anode for rechargeable lithium-ion batteries. The FSI-based electrolyte demonstrates stable, reversible capacity comparable to conventional solvent-based electrolytes, highlighting its potential in enhancing battery performance (Sugimoto et al., 2010).

Methanol Oxidation Catalyst

- The bis(trifluoromethylsulfonyl)imide anion is used in ionic liquids to generate in situ radical catalysts on platinum electrodes under anaerobic conditions. This innovative strategy catalytically promotes the electrooxidation of methanol, indicating its applicability in practical methanol redox reactions (Tang et al., 2016).

Metal Oxide Solubilization and Extraction

- Protonated betaine bis(trifluoromethylsulfonyl)imide as an ionic liquid demonstrates the ability to dissolve large quantities of metal oxides, including nickel(II) oxide. This property is used for selective extraction of metals from the ionic liquid, offering a pathway for efficient metal recovery and recycling processes (Nockemann et al., 2006).

Formation of Nanostructures on Nickel Surfaces

- In ionic liquid environments, specifically 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl) imide, unique nanostructures form on nickel metal surfaces during anodizing. This has implications for the development of nanostructured materials with specific properties and applications (Lebedeva et al., 2018).

Corrosion Resistance in Ionic Liquid Compressors

- The corrosion behavior of various stainless steels and nickel-based alloys in contact with bis(trifluoromethylsulfonyl) imide ionic liquids has been studied, highlighting their potential as construction materials for ionic liquid hydrogen compressors. This research underscores the material's stability and suitability in aggressive ionic liquid environments (Kermani et al., 2016).

Ionic Liquids for Supercapacitor Applications

- A eutectic ionic liquid mixture based on 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and related compounds is proposed as an electrolyte in supercapacitors, showcasing superior performance over a wide temperature range. This illustrates the versatility of bis(trifluoromethylsulfonyl)imide-based ionic liquids in high-performance energy storage applications (Newell et al., 2018).

Electrodeposition of Nickel from Ionic Liquids

- The electrochemical deposition of nickel from ionic liquids containing bis(trifluoromethylsulfonyl)imide demonstrates unique properties and potential applications in the field of electroplating and surface coating technologies. This can lead to advancements in the manufacturing of nickel-based components with enhanced properties (Katayama et al., 2022).

Mecanismo De Acción

Target of Action

Nickel bis(trifluoromethylsulfonyl)imide, also known as Nickel,bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kO]methanesulfonamidato-kO]-, is primarily used in the field of surface treatment, synthesis, and catalysis . It is also used as an ionic liquid in synthesis . .

Mode of Action

As a catalyst, it likely facilitates chemical reactions by providing an alternative reaction pathway with a lower activation energy . As an ionic liquid, it may interact with other compounds to alter their physical or chemical properties .

Biochemical Pathways

As a catalyst, it may be involved in a variety of chemical reactions, potentially influencing multiple biochemical pathways .

Pharmacokinetics

As an ionic liquid, it is soluble in water , which could potentially influence its bioavailability.

Result of Action

As a catalyst, it likely accelerates chemical reactions without being consumed in the process .

Action Environment

The action, efficacy, and stability of Nickel bis(trifluoromethylsulfonyl)imide can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability and activity may be sensitive to oxygen exposure and temperature.

Safety and Hazards

Nickel bis(trifluoromethylsulfonyl)imide may cause cancer and severe skin burns and eye damage . It may also cause an allergic skin reaction . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and use only under a chemical fume hood .

Direcciones Futuras

Nickel bis(trifluoromethylsulfonyl)imide has potential applications in the field of energy storage. It has been reviewed for its role in improving the electrochemical activity of lithium-ion batteries . Its high dissociation and conductivity make it a promising candidate for enhancing the properties of lithium-ion batteries .

Propiedades

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;nickel(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2F6NO4S2.Ni/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUSIQAHVPEYFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F12N2NiO8S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201103287 | |

| Record name | Nickel bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207861-63-0 | |

| Record name | Nickel bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207861-63-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine](/img/structure/B3177679.png)

![Ethyl[(3-methylphenyl)methyl]amine](/img/structure/B3177719.png)